
(Rac)-3'-Hydroxy simvastatin
Overview
Description
(Rac)-3'-Hydroxy simvastatin is a racemic metabolite of simvastatin, a widely prescribed statin used to lower cholesterol by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . Simvastatin is administered as an inactive lactone prodrug, which undergoes hepatic hydrolysis to its active β-hydroxyacid form (simvastatin hydroxy acid). Further metabolism introduces hydroxyl groups, yielding metabolites like this compound, which retains structural similarity to the parent compound but exhibits distinct physicochemical and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester typically involves multi-step organic reactions. The process begins with the preparation of the butanoic acid derivative, followed by esterification with the naphthalenyl compound. Key reaction conditions include the use of acid or base catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(Rac)-3'-Hydroxy simvastatin can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Pharmacological Mechanism
Mechanism of Action
(Rac)-3'-Hydroxy simvastatin functions primarily as an inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This inhibition disrupts the mevalonate pathway, thereby reducing cholesterol biosynthesis in the liver. The compound is administered as a lactone pro-drug, which is converted in vivo to its active hydroxy-acid form, leading to a decrease in plasma low-density lipoprotein cholesterol levels .
Clinical Applications
Cardiovascular Disease Management
The primary application of this compound is in the treatment of hyperlipidemia and the prevention of cardiovascular events such as myocardial infarction and stroke. It is particularly effective in patients with:
- Primary hyperlipidemia (Fredrickson type IIa)
- Mixed dyslipidemia (Fredrickson type IIb)
- Hypertriglyceridemia (Fredrickson type IV)
- Homozygous familial hypercholesterolemia as an adjunct to other lipid-lowering treatments .
Anti-inflammatory Effects
Recent studies have indicated that statins, including this compound, possess anti-inflammatory properties that may benefit patients with acute lung injury and acute respiratory distress syndrome. For instance, a randomized controlled trial demonstrated that treatment with 80 mg of simvastatin significantly reduced markers of pulmonary inflammation and improved organ function in patients with acute lung injury .
Case Studies and Clinical Trials
-
Heart Protection Study (HPS)
In this large-scale trial involving over 20,000 participants, simvastatin significantly reduced the incidence of major cardiovascular events compared to placebo. The study highlighted the efficacy of simvastatin in high-risk populations, reinforcing its role in secondary prevention strategies . -
Effects on Muscle Health
Research has shown that simvastatin can lead to muscle-related side effects, particularly at higher doses. A study involving young rats indicated that simvastatin caused significant muscle damage and elevated creatine kinase levels, suggesting careful monitoring is necessary during treatment . -
Acute Lung Injury (ALI) Study
A double-blind placebo-controlled trial assessed the effects of simvastatin on patients with ALI. Results indicated improvements in pulmonary function and reductions in systemic inflammation markers among those treated with simvastatin compared to placebo .
Summary of Clinical Trials Involving Simvastatin
Study Name | Population Size | Intervention | Key Findings |
---|---|---|---|
Heart Protection Study | 20,536 | Simvastatin vs. Placebo | Reduced major cardiovascular events |
ALI Study | 60 | 80 mg Simvastatin vs. Placebo | Improved pulmonary function; reduced inflammation |
Muscle Damage Study | 42 rats | Simvastatin | Significant muscle damage at high doses |
Mechanism of Action
The mechanism of action of butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active butanoic acid derivative, which can then interact with enzymes or receptors in biological systems. The presence of hydroxyl and methyl groups may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Related Compounds
Key Compounds for Comparison
- Simvastatin (Lactone Prodrug) : Inactive form, converted to active hydroxy acid.
- Simvastatin Hydroxy Acid : Active metabolite, potent HMG-CoA reductase inhibitor.
- (Rac)-3'-Hydroxy Simvastatin : Secondary metabolite with an additional hydroxyl group.
Comparative Data Table
*Simvastatin hydroxy acid sodium salt molecular weight provided .
Pharmacological and Metabolic Insights
Mechanism of Action
- Simvastatin Hydroxy Acid: Competes with HMG-CoA, reducing cholesterol synthesis. Activates skeletal muscle ryanodine receptor 1 (RyR1), increasing Ca²⁺ release, which contributes to myopathy .
- This compound : As a metabolite, its activity on HMG-CoA or RyR channels remains uncharacterized. Its racemic nature may lead to variable interactions with targets compared to enantiopure forms .
Metabolic Pathways
- Simvastatin : Lactone ring hydrolyzed by esterases in the liver to hydroxy acid. Further oxidation produces metabolites like this compound .
- Atorvastatin : Administered as hydroxy acid, bypassing prodrug conversion, leading to faster therapeutic effects .
Analytical Methods
- HPLC/LC-MS : Used to quantify simvastatin and metabolites in plasma and tissues. This compound requires specialized methods due to structural complexity .
Clinical and Adverse Effects
- Myopathy Risk : Simvastatin hydroxy acid’s RyR1 activation correlates with skeletal muscle toxicity, while this compound’s contribution is unclear .
- Drug Interactions : Acidic environments favor simvastatin lactone accumulation, increasing myotoxicity. This compound’s pH-dependent behavior is unstudied .
- Efficacy : Atorvastatin’s direct activity provides faster LDL-C reduction compared to simvastatin’s delayed prodrug conversion .
Biological Activity
(Rac)-3'-Hydroxy simvastatin is a derivative of simvastatin, a widely used statin for lowering cholesterol levels and preventing cardiovascular diseases. This compound exhibits significant biological activity primarily through its mechanism of action as an HMG-CoA reductase inhibitor. This article explores the biological activity of this compound, including its mechanisms, pharmacokinetics, and associated research findings.
The primary mechanism of action for this compound involves the inhibition of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase , which is crucial in the mevalonate pathway responsible for cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces the synthesis of cholesterol in the liver, leading to decreased plasma levels of low-density lipoprotein (LDL) cholesterol .
Biochemical Pathways
The inhibition of HMG-CoA reductase by this compound leads to several downstream effects:
- Decreased Cholesterol Synthesis : This results in lower LDL levels and reduced risk of atherosclerosis.
- Increased LDL Receptor Expression : The reduction in hepatic cholesterol concentrations stimulates the upregulation of LDL receptors, enhancing the clearance of LDL from the bloodstream .
- Impact on Other Lipids : Simvastatin also inhibits the synthesis of very low-density lipoprotein (VLDL), further contributing to lipid profile improvement .
Pharmacokinetics
This compound is administered as a lactone pro-drug that is converted in vivo into its active hydroxy-acid form. The pharmacokinetic parameters observed in studies include:
- Tmax : Approximately 1.44 hours
- Cmax : 9.83 µg/L
- Half-life (t1/2) : 4.85 hours
- Area Under Curve (AUC) : 40.32 µg·h/L .
These parameters indicate that this compound has a relatively rapid onset of action and a moderate duration of effect.
Study on Muscle Toxicity
A notable study investigated the muscle toxicity associated with statins, including simvastatin. Rats treated with high doses of simvastatin exhibited significant muscle damage, as evidenced by elevated creatine kinase (CK) levels and histological analysis showing fiber necrosis. The study highlighted that muscle damage was dose-dependent, with symptoms appearing at lower doses in younger rats compared to adults .
Treatment Group | Dose (mg/kg) | CK Activity (U/L) | Observations |
---|---|---|---|
Control | - | 150 | No symptoms |
Simvastatin | 100 | 123-12994 | Myopathy signs observed |
Pravastatin | 400 | 160 | No symptoms |
Anti-inflammatory Effects
Another study demonstrated that simvastatin can reduce inflammatory markers such as TNF-α and IL-6 in vitro when exposed to neurotoxic agents. This suggests that this compound may exert additional protective effects beyond lipid lowering, potentially benefiting conditions characterized by inflammation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for producing (Rac)-3'-Hydroxy simvastatin, and how do they differ in yield and stereochemical control?
- Methodological Answer : The synthesis of this compound typically involves enzymatic hydroxylation or chemical modification of simvastatin precursors. For enzymatic approaches, directed evolution of Simvastatin Synthase (e.g., Actinoplanes teichomyceticus) has been optimized to introduce hydroxyl groups at specific positions. Gao et al. (2009) demonstrated that iterative saturation mutagenesis improves regioselectivity, achieving >80% yield in some cases . Chemical synthesis often employs chiral catalysts or protecting groups to manage racemic mixtures, but enzymatic methods are preferred for stereochemical fidelity . Analytical validation (e.g., HPLC with UV detection, as per USP protocols) is critical to confirm purity and stereochemistry .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stereochemical composition?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is the gold standard for purity analysis, as outlined in pharmacopeial guidelines . For stereochemical resolution, chiral stationary-phase HPLC or nuclear magnetic resonance (NMR) spectroscopy (e.g., NOE experiments) is recommended. Mass spectrometry (MS) should complement these methods to confirm molecular weight and detect impurities. Researchers must validate methods using reference standards and report relative retention times and peak area ratios to comply with reproducibility standards .
Q. What in vitro models are appropriate for preliminary pharmacological testing of this compound?
- Methodological Answer : Cell-based assays (e.g., hepatocyte cultures) are ideal for evaluating statin-induced HMG-CoA reductase inhibition. Dose-response curves should be generated using standardized protocols (e.g., ATP depletion assays). Parallel testing in CYP3A4-expressing systems is critical to assess metabolic stability, as hydroxylation impacts cytochrome P450 interactions. Researchers must include positive controls (e.g., simvastatin) and validate results with triplicate runs to minimize variability .
Advanced Research Questions
Q. How does the racemic mixture of this compound influence its pharmacokinetic profile compared to enantiopure forms?
- Methodological Answer : Racemic mixtures often exhibit divergent absorption and metabolism due to enantiomer-specific interactions. To evaluate this, administer this compound and its enantiomers separately in animal models (e.g., rats) and compare AUC (area under the curve) and Cmax via LC-MS/MS. Pharmacokinetic parameters should be modeled using non-compartmental analysis (NCA). Studies by Johnson et al. (2024) highlight computational tools for predicting enantiomer binding affinities to HMG-CoA reductase, which can guide experimental design .
Q. What experimental strategies can resolve contradictions in reported data on this compound’s cytotoxicity?
- Methodological Answer : Contradictions may arise from differences in cell lines, assay conditions, or metabolite interference. To address this:
- Perform comparative cytotoxicity assays across multiple cell types (e.g., HepG2 vs. primary hepatocytes).
- Quantify intracellular concentrations of the active metabolite (3'-hydroxy acid form) using LC-MS.
- Apply systematic error analysis (e.g., Monte Carlo simulations) to identify confounding variables.
- Cross-reference findings with transcriptomic data (e.g., RNA-seq) to link cytotoxicity to specific pathways .
Q. How can protein engineering optimize enzymatic synthesis of this compound for industrial-scale applications?
- Methodological Answer : Directed evolution of hydroxylases (e.g., P450 enzymes) can enhance catalytic efficiency and reduce byproduct formation. Key steps include:
- Screening mutant libraries using high-throughput fluorescence-activated cell sorting (FACS).
- Rational design of substrate-binding pockets via molecular dynamics simulations (e.g., AlphaFold predictions).
- Scale-up validation in bioreactors with controlled oxygenation and pH. Gao et al. (2009) achieved a 12-fold increase in activity by mutating residues near the heme center of Simvastatin Synthase .
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in preclinical studies?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50 values. For multi-parametric data (e.g., lipid-lowering vs. liver toxicity), apply multivariate analysis (PCA or PLS-DA) to identify covarying factors. Bayesian hierarchical models are useful for integrating heterogeneous datasets (e.g., combining in vitro and in vivo results). Report confidence intervals and effect sizes to ensure reproducibility .
Properties
IUPAC Name |
[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O6/c1-14-10-17-7-6-15(2)20(9-8-19-12-18(27)13-22(28)30-19)23(17)21(11-14)31-24(29)25(4,5)16(3)26/h6-7,10,14-16,18-21,23,26-27H,8-9,11-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOKLGKFIIZWRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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